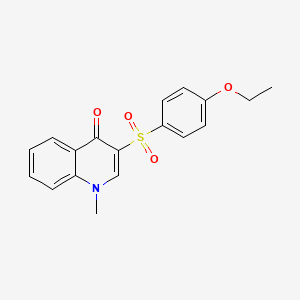

3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Description

3-(4-Ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS: 899215-08-8) is a synthetic quinolinone derivative with a molecular formula of C₁₈H₁₇NO₄S and a molecular weight of 343.3969 g/mol . The compound features a 1-methyl-1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-ethoxybenzenesulfonyl group.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-13-8-10-14(11-9-13)24(21,22)17-12-19(2)16-7-5-4-6-15(16)18(17)20/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMGXTOHRRHODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and the introduction of the ethoxybenzenesulfonyl group. One common method involves the following steps:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with aniline in the presence of a base to form the quinoline core.

Introduction of the Ethoxybenzenesulfonyl Group: This step involves the reaction of the quinoline core with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonyl Group

3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

- Structural Difference : The 4-ethoxy group in the target compound is replaced with a 4-methoxy group.

- Physicochemical Impact: The methoxy analog (C₁₇H₁₅NO₄S, MW: 329.37 g/mol) has a slightly lower molecular weight and reduced lipophilicity compared to the ethoxy derivative. The ethoxy group may enhance membrane permeability due to its larger hydrophobic footprint .

- Synthesis : Both compounds likely follow similar sulfonation pathways, but the choice of alkylating agent (methyl vs. ethyl) determines the substituent.

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

- Structural Differences : Additional substitutions include a 4-chlorobenzyl group at position 1 and dimethoxy groups at positions 6 and 5.

- The dimethoxy groups could enhance solubility but reduce metabolic stability .

Core Structure Modifications

1-Methyl-1,4-dihydroquinolin-4-one (Echinopsine)

- Structural Simplicity : Lacks the 3-sulfonyl substituent.

- Biological Relevance: Echinopsine, a natural alkaloid, exhibits parasympathetic nervous system modulation . The addition of the sulfonyl group in the target compound may shift activity toward kinase or topoisomerase inhibition, as seen in related quinolinones .

2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one

- Substituent Position : A benzodioxole group at position 2 instead of sulfonyl at position 3.

- Electron Effects : The benzodioxole group is electron-rich, contrasting with the electron-deficient sulfonyl moiety. This difference could lead to divergent reactivity in electrophilic substitution reactions .

Functional Group Replacements at Position 3

3-Aroyl Derivatives (e.g., 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one)

- Structural Comparison : Aroyl groups (e.g., anthracene carbonyl) replace the sulfonyl group.

- Biological Activity: Aroyl-substituted quinolinones demonstrate potent topoisomerase-II inhibition, suggesting that the sulfonyl group in the target compound may offer a different binding profile or reduced cytotoxicity .

3-Ethoxymethyl-1,4-dihydroquinolin-4-one

- Substituent Type : An ethoxymethyl group at position 3 instead of sulfonyl.

- Physicochemical Impact : The ethoxymethyl group is less polar than sulfonyl, likely increasing logP and blood-brain barrier penetration .

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula: C18H17NO4S

- Molecular Weight: 343.3969 g/mol

- CAS Number: 895652-45-6

The biological activity of 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

Anticancer Activity

Research indicates that 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Caspase activation |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on multiple cancer cell lines. The results indicated that treatment with 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Study on Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. The findings revealed that it inhibited growth effectively at concentrations lower than traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.